![molecular formula C13H8N2O4 B14328254 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one CAS No. 110167-39-0](/img/structure/B14328254.png)
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of furo[3,2-c]pyridines This compound is characterized by the presence of a nitrophenyl group attached to the furo[3,2-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one typically involves a multi-step process. One common method includes the cyclization of substituted furopropenoic acids, which are prepared from appropriate aldehydes under Doebner’s conditions. These acids are then converted to the corresponding azides, which undergo cyclization by heating in Dowtherm to form furopyridones. The resulting compounds are aromatized with phosphorus oxychloride to yield chloro derivatives, which can be further modified through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Sodium alkoxides (e.g., sodium ethoxide) and secondary amines (e.g., morpholine) are typical reagents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkoxy and amino derivatives.
科学的研究の応用
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one involves its interaction with molecular targets and pathways. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (˙OH) upon light activation. These ROS can induce oxidative damage to cellular components, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
類似化合物との比較
Similar Compounds
5-Methoxypsoralen: Used in photochemotherapy for psoriasis.
Trimethylpsoralen: Another photosensitizer used in PUVA therapy.
Furo[3,2-b]pyridine: A related heterocyclic compound with applications in organic synthesis.
Uniqueness
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one stands out due to its specific nitrophenyl substitution, which imparts unique electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and antimicrobial research, where its ability to generate ROS and target bacterial cells is highly valuable .
特性
CAS番号 |
110167-39-0 |
|---|---|
分子式 |
C13H8N2O4 |
分子量 |
256.21 g/mol |
IUPAC名 |
2-(2-nitrophenyl)-5H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O4/c16-13-9-7-12(19-11(9)5-6-14-13)8-3-1-2-4-10(8)15(17)18/h1-7H,(H,14,16) |
InChIキー |
QGXHEPWTRJBMRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC3=C(O2)C=CNC3=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



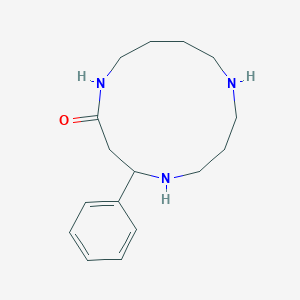
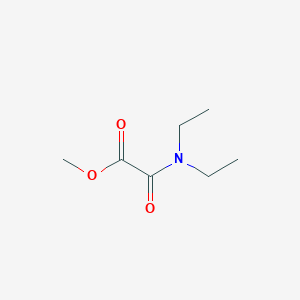
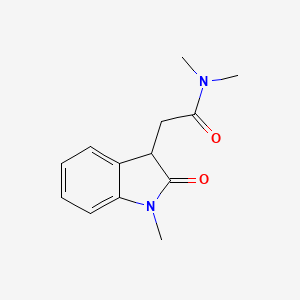
![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
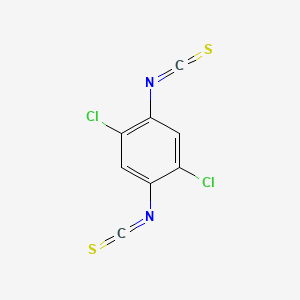
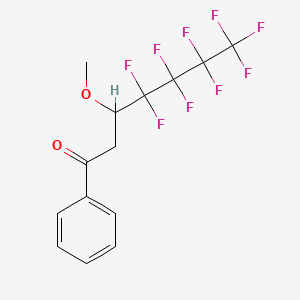
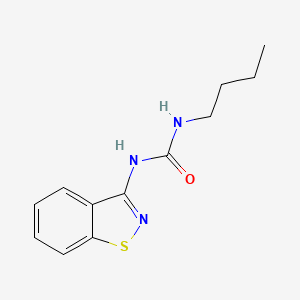
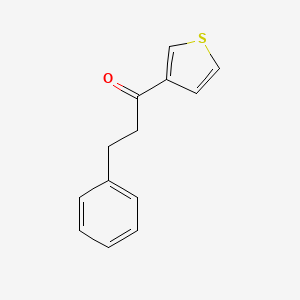

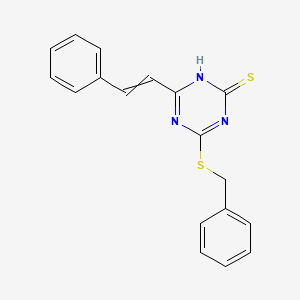

![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
